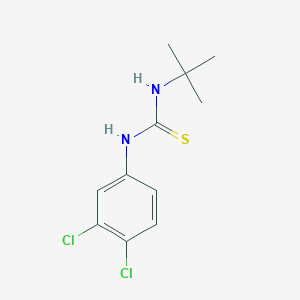![molecular formula C15H13ClN2O5 B5823297 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid, also known as CFAP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has also been shown to inhibit the activity of HDACs and reduce the expression of pro-inflammatory cytokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is its potential as a lead compound for drug discovery. 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been shown to have anti-cancer activity and can be modified to improve its efficacy and selectivity. However, one of the limitations of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid, including the development of new analogs with improved solubility and efficacy, the investigation of its mechanism of action, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the use of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid in combination with other drugs or therapies could be explored to enhance its anti-cancer activity and reduce potential side effects.
Conclusion:
In conclusion, 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid and its applications in various fields.
Méthodes De Synthèse
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-(2-furoylamino)aniline with ethyl 4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including cancer research, drug discovery, and protein-protein interaction studies. In cancer research, 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been used as a lead compound to design new drugs with improved efficacy and selectivity. In protein-protein interaction studies, 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been used as a tool to investigate the interaction between proteins involved in various biological processes.
Propriétés
IUPAC Name |
4-[3-chloro-4-(furan-2-carbonylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c16-10-8-9(17-13(19)5-6-14(20)21)3-4-11(10)18-15(22)12-2-1-7-23-12/h1-4,7-8H,5-6H2,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABXVKHBUGGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)





![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)